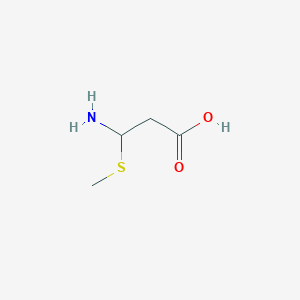![molecular formula C20H32SSi B14204906 Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane CAS No. 834897-78-8](/img/structure/B14204906.png)
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a complex hydrocarbon chain. This compound is notable for its unique structural features, which include a phenylsulfanyl group and a conjugated diene system. These structural elements confer distinct chemical properties and reactivity patterns, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Conjugated Diene System: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene.
Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., bromide) with a thiophenol derivative.
Attachment of the Trimethylsilyl Group: The final step involves the hydrosilylation of the diene with trimethylsilane in the presence of a platinum catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The conjugated diene system can be selectively reduced to a single or double bond using hydrogenation catalysts.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Partially or fully hydrogenated hydrocarbons.
Substitution: Various organosilicon derivatives.
科学的研究の応用
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in redox reactions, modulating the oxidative state of biological systems. The conjugated diene system can participate in various chemical reactions, influencing cellular processes. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
Trimethylsilylpropene: Similar in having a trimethylsilyl group but lacks the phenylsulfanyl and conjugated diene systems.
Phenylsulfanylalkenes: Contain the phenylsulfanyl group but differ in the structure of the hydrocarbon chain and the presence of the trimethylsilyl group.
Organosilicon Compounds: Share the trimethylsilyl group but vary widely in their additional functional groups and overall structure.
Uniqueness
Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane is unique due to its combination of a trimethylsilyl group, a phenylsulfanyl group, and a conjugated diene system. This unique structure imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
834897-78-8 |
|---|---|
分子式 |
C20H32SSi |
分子量 |
332.6 g/mol |
IUPAC名 |
trimethyl-[2-(3-phenylsulfanylprop-2-enyl)oct-1-enyl]silane |
InChI |
InChI=1S/C20H32SSi/c1-5-6-7-9-13-19(18-22(2,3)4)14-12-17-21-20-15-10-8-11-16-20/h8,10-12,15-18H,5-7,9,13-14H2,1-4H3 |
InChIキー |
GJUQTGMSWHYMFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=C[Si](C)(C)C)CC=CSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
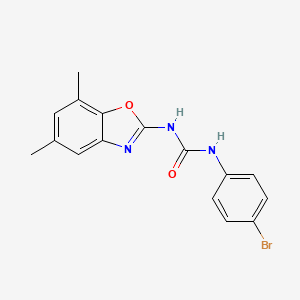
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
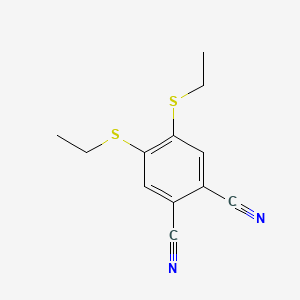
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
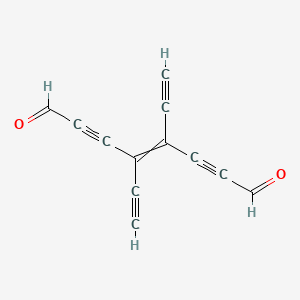
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
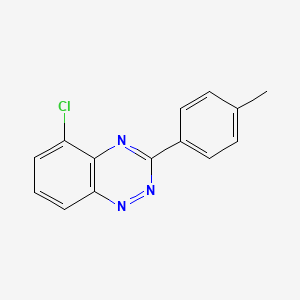
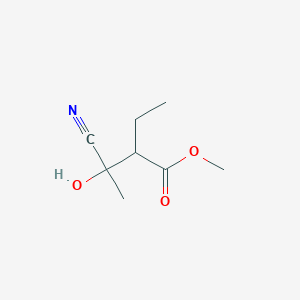
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
